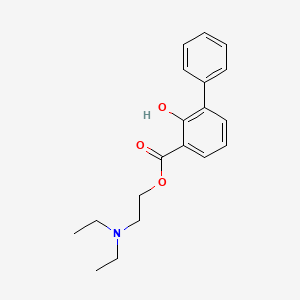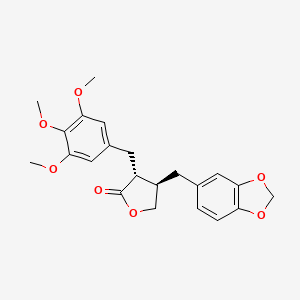
Yatein
Overview
Description
Yatein is a naturally occurring lignan, a type of phenylpropanoid dimer, found in various plant species. It is particularly notable for its presence in the leaves of Calocedrus formosana Florin, a softwood tree species. This compound has garnered significant attention due to its potential antitumor properties, especially against non-small-cell lung cancer cells .
Mechanism of Action
Target of Action
Yatein, a lignan isolated from various plants, primarily targets microtubules in cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound interacts with its targets, the microtubules, by destabilizing them and interfering with their dynamics . This disruption of microtubule dynamics leads to the arrest of the cell cycle, particularly at the G2/M phase . This means that the cells are unable to proceed to mitosis, thus inhibiting cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression . By destabilizing microtubules, this compound disrupts the normal progression of the cell cycle, leading to cell-cycle arrest . This results in the inhibition of cell division and, consequently, cell proliferation . Additionally, this compound has been found to induce both intrinsic and extrinsic apoptotic pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The primary molecular effect of this compound’s action is the induction of cell-cycle arrest . On a cellular level, this results in the inhibition of cell proliferation . In the context of cancer cells, this means that this compound effectively inhibits the growth of these cells . Furthermore, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a study on Leptohyptis macrostachys, a plant that produces this compound, found that different growth mediums and physical conditions affected the production of this compound . .
Biochemical Analysis
Biochemical Properties
Yatein is involved in the biosynthesis of deoxypodophyllotoxin and podophyllotoxin . It is a substrate for the enzyme deoxypodophyllotoxin synthase (DPS), a Fe (II)- and 2-oxoglutarate-dependent dioxygenase (2-ODD) . The DPS enzyme catalyzes the cyclization of this compound to give deoxypodophyllotoxin .
Cellular Effects
This compound has been found to inhibit the growth of human lung adenocarcinoma A549 and CL1-5 cells by inducing intrinsic and extrinsic apoptotic pathways . It disrupts cell-cycle progression and microtubule dynamics .
Molecular Mechanism
This compound induces G2/M arrest in A549 and CL1-5 cells . It also destabilizes microtubules and interferes with microtubule dynamics in these cell lines .
Dosage Effects in Animal Models
In vivo studies using a xenograft mouse model have shown that this compound treatment alters cyclin B/Cdc2 complex expression and significantly inhibits tumor growth .
Metabolic Pathways
This compound is involved in the biosynthesis pathway from matairesinol to deoxypodophyllotoxin . This pathway involves several steps and intermediates, including thujaplicatin, 5-O-methylthujaplicatin, and 4,5-O,O-dimethylthujaplicatin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yatein can be synthesized through a series of regioselective methylation steps. The biosynthesis of this compound from matairesinol involves two key intermediates: thujaplicatin and 5-O-methylthujaplicatin. These steps are catalyzed by plant O-methyltransferases .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, particularly from the leaves of Calocedrus formosana Florin. The extraction process often includes the use of solvents like n-hexane to isolate the active compound .
Chemical Reactions Analysis
Types of Reactions: Yatein undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can be used to modify its structure for specific applications.
Common Reagents and Conditions:
Substitution: Various methyltransferases are employed for the regioselective methylation of this compound.
Major Products:
Deoxypodophyllotoxin: Formed through the oxidation of this compound.
Podophyllotoxin: A pharmacologically important compound derived from deoxypodophyllotoxin.
Scientific Research Applications
Yatein has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Podophyllotoxin: A lignan with a similar biosynthetic pathway and significant antitumor properties.
Deoxypodophyllotoxin: An intermediate in the biosynthesis of podophyllotoxin, derived from yatein.
Colchicine: Exhibits similar effects to this compound in terms of tubulin polymerization inhibition.
Uniqueness of this compound: this compound is unique due to its specific biosynthetic pathway and its ability to induce apoptosis through multiple pathways. Its role as a precursor to pharmacologically important compounds like podophyllotoxin further highlights its significance in both research and industry .
Properties
IUPAC Name |
(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16H,6-7,11-12H2,1-3H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLDZDDTZKXJLU-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193471 | |
| Record name | Yatein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40456-50-6 | |
| Record name | Yatein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40456-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yatein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yatein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


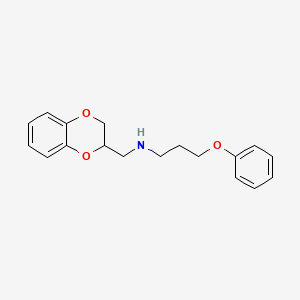
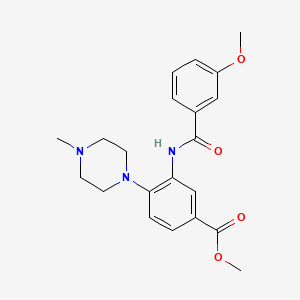
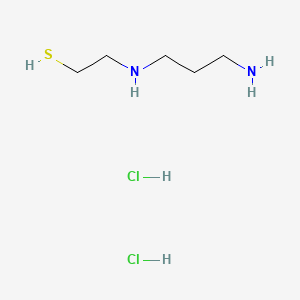
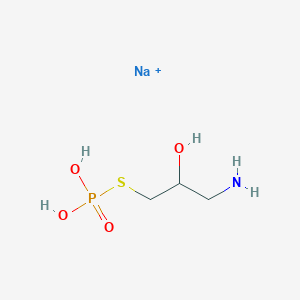
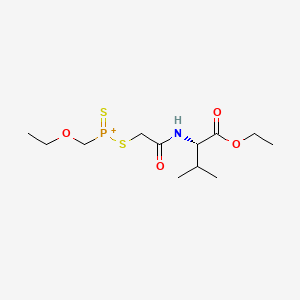
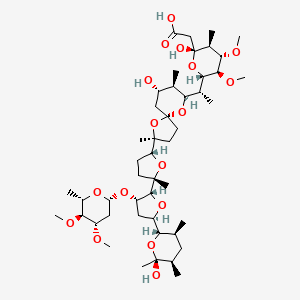
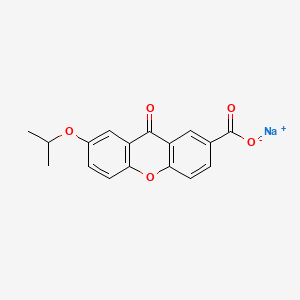
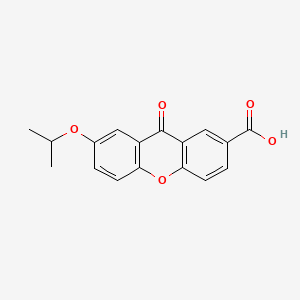
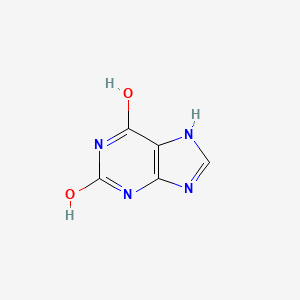

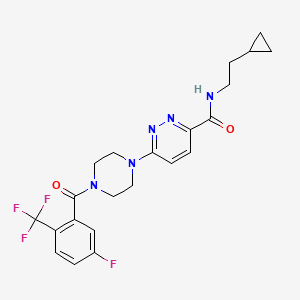
![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)
